molecular formula C10H13NO2 B2508836 N-(4-methoxy-3-methylphenyl)acetamide CAS No. 31910-25-5

N-(4-methoxy-3-methylphenyl)acetamide

Cat. No.: B2508836
CAS No.: 31910-25-5
M. Wt: 179.219
InChI Key: MPBJOBHAURZVBO-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-methylphenyl)acetamide: is an organic compound with the molecular formula C10H13NO2. It is a derivative of acetanilide, where the phenyl ring is substituted with a methoxy group at the 4-position and a methyl group at the 3-position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Acylation of 4-methoxy-3-methylaniline: The most common method involves the acylation of 4-methoxy-3-methylaniline with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: N-(4-methoxy-3-methylphenyl)acetamide can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

      Major Products: Oxidation typically results in the formation of carboxylic acids or aldehydes, depending on the reaction conditions.

  • Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Major Products: Reduction can lead to the formation of amines or alcohols.

  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

      Common Reagents: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

      Major Products: Substituted derivatives of this compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H18N2O2
  • Molecular Weight : 270.33 g/mol
  • IUPAC Name : N-[4-methoxy-3-methylphenyl]acetamide
  • Chemical Structure : The compound features a methoxy group and a methyl group on a phenyl ring, contributing to its biological activity.

Inhibition of Aldose Reductase

One of the primary applications of N-(4-methoxy-3-methylphenyl)acetamide is its potential as an aldose reductase inhibitor. Aldose reductase is an enzyme implicated in the complications of diabetes, particularly in the conversion of glucose to sorbitol, which can lead to cellular damage. Inhibiting this enzyme can mitigate diabetic complications such as neuropathy and retinopathy.

  • Case Study : Research indicated that derivatives similar to this compound effectively reduced sorbitol accumulation in diabetic rat models, suggesting its therapeutic potential in managing diabetes-related complications .

Antitumor Activity

Emerging studies have indicated that acetamide derivatives may possess antitumor properties. The mechanism appears to involve the inhibition of specific enzymes that are crucial for tumor growth.

  • Case Study : A study on sulfonamide derivatives demonstrated that modifications similar to those found in this compound could inhibit carbonic anhydrase isozymes, which are often overexpressed in tumors .

Analytical Applications

This compound is also utilized in analytical chemistry for the development of various assays and detection methods due to its unique chemical properties.

  • Applications :
    • Used as a standard in chromatography for analyzing similar compounds.
    • Incorporated into formulations for cell culture studies, aiding in the understanding of cellular responses to chemical stimuli .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments have been conducted to evaluate its effects on human health.

  • Findings : Preliminary studies suggest that while the compound exhibits beneficial effects at therapeutic doses, high concentrations may lead to cytotoxicity. This necessitates further investigation into safe dosage ranges and long-term effects .

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-methylphenyl)acetamide is primarily based on its interaction with biological targets such as enzymes and receptors. The methoxy and methyl groups on the phenyl ring influence its binding affinity and specificity towards these targets. The compound can inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    N-(4-methoxyphenyl)acetamide: This compound lacks the methyl group at the 3-position, which can affect its chemical reactivity and biological activity.

    N-(3-methylphenyl)acetamide: This compound lacks the methoxy group at the 4-position, which can influence its solubility and interaction with biological targets.

    N-(4-methoxy-3-sulfamoylphenyl)acetamide:

Uniqueness: N-(4-methoxy-3-methylphenyl)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which confer distinct chemical and biological properties. These substitutions can enhance its solubility, stability, and interaction with specific biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

N-(4-methoxy-3-methylphenyl)acetamide is an organic compound with the molecular formula C₁₀H₁₃NO₂. It is a derivative of acetanilide, modified by the addition of a methoxy group at the para position and a methyl group at the meta position of the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology.

The synthesis of this compound typically involves the acylation of 4-methoxy-3-methylaniline using acetic anhydride or acetyl chloride, often in the presence of a base like pyridine. This method allows for the selective introduction of the acetamide functional group while preserving the integrity of the aromatic system.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of methoxy and methyl groups enhances its binding affinity and specificity, influencing pathways related to analgesic and anti-inflammatory effects .

Pharmacological Studies

Recent studies have highlighted several pharmacological properties associated with this compound:

  • Analgesic Effects : Preliminary investigations suggest that this compound may exhibit analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). It acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in pain and inflammation pathways.
  • Antimicrobial Activity : In vitro studies have demonstrated significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.22 μg/mL, indicating potent bactericidal effects .
  • Cytotoxic Properties : Certain derivatives of this compound have shown promising cytotoxicity against cancer cell lines, suggesting potential applications in oncology. For instance, compounds derived from this compound have been evaluated for their ability to inhibit cell migration and induce apoptosis in HepG2 liver cancer cells .

1. Antimicrobial Evaluation

A study evaluating various derivatives of this compound found that they displayed significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. The compounds not only inhibited bacterial growth but also demonstrated a capacity to reduce biofilm formation significantly .

CompoundMIC (µg/mL)MBC (µg/mL)Biofilm Reduction (%)
7b0.220.2575
Ciprofloxacin0.5160

2. Cytotoxicity Studies

Research on cytotoxicity revealed that certain derivatives exhibited IC₅₀ values below 10 µM against HepG2 cells, indicating their potential as anti-cancer agents. The mechanism involved cell cycle arrest at the G2/M phase, suggesting that these compounds could effectively halt tumor progression .

CompoundIC₅₀ (µM)Target Cell Line
Derivative A8.5HepG2
Derivative B9.2MCF-7

Future Directions

Given the promising biological activities exhibited by this compound and its derivatives, further research is warranted to explore their full therapeutic potential. Future studies should focus on:

  • In Vivo Testing : Conducting animal studies to validate efficacy and safety profiles.
  • Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level.
  • Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.

Properties

IUPAC Name

N-(4-methoxy-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-6-9(11-8(2)12)4-5-10(7)13-3/h4-6H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBJOBHAURZVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

By proceeding in a manner similar to Reference Example 33(a) above but using 4-methoxy-3-methyl-phenylamine (2.07 g, Reference Example 30(u)) and subjecting the reaction product to flash chromatography on silica eluting with a mixture of ethyl acetate and n-pentane (1:1, v/v) there was prepared N-4-methoxy-3-methyl-phenyl)-acetamide (2.65 g) as a pale pink crystalline solid. LC-MS (Method J): RT=2.94 minutes, 180.30 (M+H)+.
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